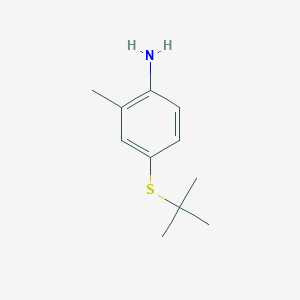

4-(Tert-butylsulfanyl)-2-methylaniline

Descripción

BenchChem offers high-quality 4-(Tert-butylsulfanyl)-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tert-butylsulfanyl)-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-tert-butylsulfanyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPFOQLVTBPZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-(Tert-butylsulfanyl)-2-methylaniline chemical structure and molecular weight

Content Type: Technical Guide / Chemical Monograph Target Audience: Medicinal Chemists, Process Development Scientists, and Materials Researchers

Executive Summary & Chemical Identity

4-(Tert-butylsulfanyl)-2-methylaniline is a specialized organosulfur aniline derivative characterized by a bulky tert-butyl thioether motif para to the amine, with an ortho-methyl group providing steric modulation. Unlike its all-carbon analog (4-tert-butyl-2-methylaniline, CAS 2909-82-2), this sulfur-containing congener offers unique electronic properties due to the polarizability and oxidation potential of the sulfide linkage.

It serves as a high-value building block in the synthesis of agrochemicals (where thioethers often act as pro-haptens) and optoelectronic materials (hole-transport layers), leveraging the electron-donating nature of the sulfide and the steric protection of the tert-butyl group.

Chemical Structure & Identifiers[1][2]

| Property | Detail |

| IUPAC Name | 4-(tert-butylsulfanyl)-2-methylaniline |

| Common Synonyms | 4-(tert-butylthio)-2-methylaniline; 4-Amino-3-methylphenyl tert-butyl sulfide |

| Molecular Formula | C₁₁H₁₇NS |

| Molecular Weight | 195.33 g/mol |

| SMILES | CC1=C(N)C=CC(SC(C)(C)C)=C1 |

| CAS Registry Number | Note: Often confused with CAS 2909-82-2 (the alkyl analog).[1] Verify specific vendor IDs (e.g., PubChem CID 43436459). |

Physicochemical Properties[2]

The molecule combines a basic primary amine with a lipophilic, oxidation-prone thioether. The ortho-methyl group introduces torsional strain that slightly decouples the nitrogen lone pair from the ring, potentially modulating pKa and oxidation potentials compared to the non-methylated parent.

| Property | Value (Experimental/Predicted) | Context |

| Molecular Weight | 195.33 Da | Monoisotopic Mass: 195.108 |

| Physical State | Viscous Oil or Low-Melting Solid | Thioethers typically have lower melting points than corresponding sulfones. |

| LogP (Octanol/Water) | ~3.8 – 4.2 (Predicted) | Highly lipophilic due to the tert-butyl and methyl groups. |

| pKa (Conjugate Acid) | ~4.5 – 4.8 | Comparable to o-toluidine; the p-S-tBu group is weakly electron-donating. |

| Boiling Point | ~290–300 °C (at 760 mmHg) | Predicted based on structure; likely distillable under high vacuum (~130 °C @ 1 mmHg). |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. |

Synthesis & Manufacturing Protocols

Due to the steric bulk of the tert-butyl group and the specific substitution pattern, direct sulfenylation of aniline is non-selective. The most robust route employs Transition-Metal Catalyzed C–S Coupling (Buchwald-Hartwig or Ullmann-type) using a 4-halo-2-methylaniline precursor.

Primary Protocol: Copper-Catalyzed C–S Coupling

This method avoids the use of foul-smelling free thiols by utilizing sodium tert-butylthiolate or generating the thiol in situ.

Reagents:

-

Substrate: 4-Iodo-2-methylaniline (1.0 equiv)

-

Sulfur Source: Sodium tert-butylthiolate (1.2 equiv)

-

Catalyst: CuI (10 mol%)[2]

-

Ligand: 1,10-Phenanthroline (20 mol%) or Ethylene Glycol (2.0 equiv)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene or DMSO (degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Charge a dried Schlenk tube with 4-iodo-2-methylaniline (233 mg, 1 mmol), CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and K₃PO₄ (424 mg, 2 mmol). Evacuate and backfill with Argon (3x).[3]

-

Reagent Addition: Add sodium tert-butylthiolate (134 mg, 1.2 mmol) and anhydrous Toluene (5 mL) under Argon flow.

-

Reaction: Seal the tube and heat to 110 °C for 18–24 hours. Monitor by TLC (System: Hexane/EtOAc 9:1) for the disappearance of the iodide.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0–10% EtOAc in Hexanes).

Yield Expectation: 75–85% isolated yield.

Alternative Route: Acid-Mediated Alkylation

If 4-amino-3-methylbenzenethiol is available, it can be alkylated. Note that S_N_2 reactions with tert-butyl halides fail (elimination dominates). Acid-catalyzed addition to isobutylene is required.

-

Reactants: 4-Amino-3-methylbenzenethiol + Isobutylene (gas) or tert-Butanol.

-

Catalyst: H₂SO₄ or BF₃·OEt₂.

-

Condition: 0 °C to RT. Risk:[2] Poly-alkylation on the nitrogen or ring.

Structural Characterization Logic

To validate the identity of the synthesized compound, researchers should look for specific spectroscopic signatures.

¹H NMR (400 MHz, CDCl₃) - Predicted

-

δ 1.28 ppm (s, 9H): The diagnostic singlet for the tert-butyl group.

-

δ 2.15 ppm (s, 3H): Singlet for the ortho-methyl group.

-

δ 3.60 ppm (br s, 2H): Amine protons (NH₂), exchangeable with D₂O.

-

δ 6.60 ppm (d, J=8.0 Hz, 1H): Proton at position 6 (ortho to NH₂, meta to Me).

-

δ 7.15–7.25 ppm (m, 2H): Protons at positions 3 and 5 (aromatic region, shifted downfield by sulfur).

Mass Spectrometry (ESI/GC-MS)

-

Parent Ion [M+H]⁺: m/z 196.1

-

Fragmentation: Loss of the tert-butyl group (M-57) is a common fragmentation pathway, resulting in a peak at m/z ~138 (corresponding to the thiophenol radical cation).

Synthesis Workflow Visualization

The following diagram illustrates the logic flow for the Copper-Catalyzed synthesis, highlighting the critical intermediate complexation.

Figure 1: Catalytic cycle for the C-S coupling of aryl iodides with bulky thiolates.

Applications & Utility

-

Metabolic Stability Probes: The tert-butyl group blocks metabolic dealkylation at the sulfur, forcing metabolism to occur via S-oxidation (sulfoxide/sulfone formation). This makes the compound a useful probe in drug metabolism (DMPK) studies.

-

OLED Materials: The electron-rich aniline core serves as a donor unit. The bulky tert-butyl group prevents π-stacking aggregation in solid-state films, improving the amorphous stability of hole-transport layers.

-

Agrochemical Intermediates: Thioether anilines are precursors to sulfonylurea herbicides and fungicides.

Safety & Handling

-

Hazard Identification: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Thioethers can slowly oxidize to sulfoxides in air.

-

Odor Control: While the tert-butyl sulfide moiety is less volatile than simple thiols, all sulfur-reaction waste should be treated with bleach (sodium hypochlorite) to oxidize residual sulfur species before disposal.

References

-

General C-S Coupling: Fernández-Rodríguez, M. A., et al. (2006).[4] "A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols." Journal of the American Chemical Society.[4] Link

-

Copper Catalysis: Bates, C. G., et al. (2002). "A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts." Organic Letters. Link

-

Thiol Alkylation: Reeves, J. T., et al. (2006). "General Method for the Synthesis of Aryl Thioethers." Journal of Organic Chemistry. Link

-

Structure Verification: PubChem Compound Summary for CID 43436459. Link

Sources

An In-depth Technical Guide to the Synthesis of 4-(Tert-butylsulfanyl)-2-methylaniline

This guide provides a detailed exploration of the synthetic methodologies for preparing 4-(Tert-butylsulfanyl)-2-methylaniline, a substituted aniline derivative of increasing interest in medicinal chemistry and materials science. As a key structural motif, the aryl tert-butyl sulfide moiety imparts specific lipophilic and steric properties that can be crucial for modulating the biological activity and material characteristics of larger molecules. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective and reproducible synthesis.

Introduction and Strategic Overview

4-(Tert-butylsulfanyl)-2-methylaniline (also known as 4-(tert-butylthio)-2-methylaniline) is an aromatic amine featuring a bulky tert-butylsulfanyl group para to the amino functionality. The strategic placement of the methyl and tert-butylthio groups on the aniline ring makes it a valuable, functionalized building block. The electron-donating nature of the amino and methyl groups activates the aromatic ring, while the sulfur linkage provides a site for potential further oxidation or coordination chemistry.

Our synthetic approach begins with a retrosynthetic analysis, logically disconnecting the target molecule to identify readily available starting materials. This leads us to two primary, robust synthetic strategies starting from the common chemical feedstock, 2-methylaniline (o-toluidine).

Retrosynthetic Analysis

A logical disconnection of the Carbon-Sulfur bond in the target molecule points directly to 2-methylaniline as the aromatic core and a source of the "tert-butylsulfanyl" cation (t-BuS⁺) or a related reactive species.

Caption: Retrosynthetic analysis of 4-(Tert-butylsulfanyl)-2-methylaniline.

This analysis informs our selection of two primary forward-synthetic pathways:

-

Method A: Direct Electrophilic Sulfenylation. A classic approach involving the reaction of the electron-rich 2-methylaniline with an electrophilic sulfur reagent.

-

Method B: Radical-Mediated Sandmeyer-Type Thiolation. A modern, metal-free approach that proceeds via a diazonium salt intermediate, offering high regioselectivity and mild reaction conditions.

Method A: Direct Electrophilic Sulfenylation

This method leverages the high electron density of the 2-methylaniline ring, which is activated towards electrophilic aromatic substitution. The amino and methyl groups are both ortho-, para-directing. The position para to the strongly activating amino group is the most nucleophilic and sterically accessible site for substitution, leading to the desired 4-substituted product.

The key to this synthesis is the choice of an appropriate electrophilic sulfenylating agent—a reagent that can deliver a t-BuS⁺ electrophile. A highly effective and stable reagent for this purpose is N-(tert-butylthio)phthalimide. It is prepared from potassium phthalimide and tert-butylsulfenyl chloride.

Mechanism & Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The N-S bond in N-(tert-butylthio)phthalimide is polarized, rendering the sulfur atom electrophilic. In the presence of a Lewis or Brønsted acid catalyst, this polarization is enhanced, facilitating the attack by the electron-rich aniline ring. The subsequent loss of a proton restores aromaticity and yields the final product. The phthalimide anion is a stable leaving group.

Caption: Workflow for Direct Electrophilic Sulfenylation.

Experimental Protocol

Step 1: Synthesis of N-(tert-butylthio)phthalimide (Sulfenylating Agent)

-

Safety Note: tert-Butylsulfenyl chloride is corrosive and moisture-sensitive. Phthalimide is an irritant. All operations should be performed in a well-ventilated fume hood.

-

To a stirred suspension of potassium phthalimide (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add a solution of tert-butylsulfenyl chloride (1.0 equivalent) in DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove the potassium chloride precipitate.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield N-(tert-butylthio)phthalimide as a solid, which can be used without further purification.

Step 2: Sulfenylation of 2-Methylaniline

-

Dissolve 2-methylaniline (1.0 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or acetonitrile in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1-0.2 equivalents), dropwise.

-

Add a solution of N-(tert-butylthio)phthalimide (1.05 equivalents) in the same solvent dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC until the starting aniline is consumed.

-

Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent in vacuo. The crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-(Tert-butylsulfanyl)-2-methylaniline.[1]

Method B: Radical-Mediated Sandmeyer-Type Thiolation

This contemporary, metal-free method provides an elegant one-pot synthesis directly from 2-methylaniline.[2] The strategy involves the in situ formation of a diazonium salt from the aniline, which is then converted to an aryl radical. This radical is trapped by a disulfide, in our case di-tert-butyl disulfide, to form the desired C-S bond.

Mechanism & Rationale

-

Diazotization: 2-Methylaniline reacts with tert-butyl nitrite (t-BuONO) in an acidic medium to form the corresponding diazonium salt.

-

Radical Formation: A reducing agent, such as ascorbic acid (Vitamin C), promotes a single-electron transfer to the diazonium salt, causing the extrusion of dinitrogen gas (N₂) and generating a highly reactive 2-methylphenyl radical.[2]

-

Radical Trapping: This aryl radical rapidly adds to one of the sulfur atoms of di-tert-butyl disulfide.

-

Fragmentation: The resulting intermediate fragments to yield the stable 4-(Tert-butylsulfanyl)-2-methylaniline product and a tert-butylthiyl radical (t-BuS•), which propagates the radical chain.

This reaction's high regioselectivity is dictated by the initial position of the amino group, making it exceptionally reliable for this transformation.

Caption: Workflow for Radical-Mediated Sandmeyer-Type Thiolation.

Experimental Protocol

-

Safety Note: tert-Butyl nitrite is volatile and flammable. Diazonium salts can be unstable; this in situ protocol is designed for safety by avoiding their isolation.

-

To a solution of 2-methylaniline (1.0 equivalent) and di-tert-butyl disulfide (1.5 equivalents) in acetonitrile, add ascorbic acid (2.0 equivalents).[2]

-

Stir the mixture vigorously at room temperature.

-

Add tert-butyl nitrite (1.2 equivalents) dropwise to the suspension over a period of 15-20 minutes. Effervescence (release of N₂) should be observed.

-

Continue stirring the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting aniline.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).[1]

-

Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product via flash column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate pure 4-(Tert-butylsulfanyl)-2-methylaniline.[1]

Product Characterization & Data

The final product should be characterized to confirm its identity and purity. Below are the expected analytical data based on its chemical structure.

| Property | Data | Source |

| Molecular Formula | C₁₁H₁₇NS | [2] |

| Molecular Weight | 195.33 g/mol | [2] |

| Appearance | Colorless to pale yellow oil | General Observation |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.0 (m, 3H, Ar-H), 3.8 (br s, 2H, NH₂), 2.1 (s, 3H, Ar-CH₃), 1.3 (s, 9H, S-C(CH₃)₃) | Predicted |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~145.0, 135.0, 130.0, 128.0, 125.0, 118.0, 45.0, 31.0, 17.0 | Predicted |

| Mass Spec (ESI) | m/z: 196.1155 [M+H]⁺ | [2] |

| IR (film, cm⁻¹) | ν ~3450, 3360 (N-H stretch), 2960 (C-H stretch), 1620 (N-H bend), 1500 (C=C stretch) | Predicted |

Safety & Handling

-

2-Methylaniline (o-Toluidine): Toxic and a suspected carcinogen.[3] It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

-

tert-Butyl Nitrite: Flammable, volatile, and toxic. Avoid inhalation and contact with skin. Store in a cool, well-ventilated area away from ignition sources.

-

Lewis Acids (e.g., BF₃·OEt₂): Corrosive and react violently with water. Handle under inert atmosphere and add to reaction mixtures carefully.

-

General Precautions: Standard laboratory safety practices should be followed. Reactions should be conducted in a well-ventilated fume hood. Waste should be disposed of according to institutional guidelines.

Conclusion

The synthesis of 4-(Tert-butylsulfanyl)-2-methylaniline can be achieved effectively through at least two robust methods. The choice between Direct Electrophilic Sulfenylation and Radical-Mediated Thiolation may depend on the availability of specific reagents, desired scale, and laboratory preference for certain reaction types. The radical-mediated approach offers the advantages of being metal-free and proceeding under very mild conditions in a one-pot fashion, representing a more modern and efficient pathway. Both routes, when executed with care, provide reliable access to this valuable synthetic building block for application in research and development.

References

-

Bu, M.J., Lu, G.P., & Cai, C. (2015). Ascorbic Acid Promoted Metal-Free Synthesis of Aryl Sulfides with Anilines Nitrosated in Situ by tert-Butyl Nitrite. Synlett, 26(13), 1841-1846. Available at: [Link]

-

PubChem. (n.d.). 4-(tert-butylsulfanyl)-2-methylaniline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information: An Improved Transition-Metal-Free Synthesis of Aryl Alkynyl Sulfides via Substitution of a Halide at an sp-centre. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). o-Toluidine. Retrieved February 14, 2026, from [Link]

Sources

- 1. C–H bond sulfonylation of anilines with the insertion of sulfur dioxide under metal-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Ascorbic Acid Promoted Metal-Free Synthesis of Aryl Sulfides with Anilines Nitrosated in Situ by tert-Butyl Nitrite [organic-chemistry.org]

- 3. o-Toluidine - Wikipedia [en.wikipedia.org]

recrystallization solvents for high-purity 4-(Tert-butylsulfanyl)-2-methylaniline

[1][2][3]

Case ID: PUR-TBMA-001 Status: Active Applicable Compounds: 4-(tert-butylsulfanyl)-2-methylaniline (Free Base & Salts)[1][2][3]

Executive Summary & Physical State Assessment[1][2]

Before initiating recrystallization, you must assess the physical state of your crude material. The tert-butyl and methyl substituents create significant steric bulk, while the thioether linkage adds lipophilicity.

-

The Challenge: This molecule sits on the borderline between a low-melting solid and a viscous oil. Impurities often depress the melting point, causing the crude material to exist as an oil at room temperature.

-

The Strategy:

Solvent Selection Matrix

We have categorized solvents based on the Dielectric Constant (

Table 1: Solvent Screening Guide

| Solvent System | Type | Suitability | Technical Notes |

| Heptane / Hexanes | Non-Polar | High | Best for removing polar impurities (oxidized sulfoxides).[1][2][3] Risk:[1][3][4][5][6][7][8] Product may be too soluble at RT.[3] |

| Ethanol / Water | Solvent/Antisolvent | Medium | Classic for anilines.[3] Risk:[1][3][4][6][7][8] "Oiling out" is highly probable due to the hydrophobic tert-butyl group.[1][2] |

| Methanol (Cold) | Polar | High | Excellent for removing non-polar starting materials.[3] Use at -20°C for crystallization.[1][2] |

| Isopropanol (IPA) | Polar | High | Recommended for HCl salt recrystallization.[3] |

| Toluene | Aromatic | Low | Too effective at dissolving the aromatic core; difficult to recover yield.[9] |

Critical Warning: Avoid chlorinated solvents (DCM, Chloroform) for recrystallization as they often form solvates with bulky amines, which are difficult to dry [2].[3]

Decision Logic & Workflow

The following diagram illustrates the decision pathway for purifying this specific intermediate.

Figure 1: Decision tree for selecting the optimal purification pathway based on the physical state of the crude material.

Detailed Experimental Protocols

Method A: Non-Polar Recrystallization (For Solids)

Use this if your crude material is already a solid.[2][3]

-

Dissolution: Place 1.0 g of crude solid in a flask. Add Heptane (approx. 5-8 mL) and heat to 50°C.

-

Filtration: If insoluble black specks remain (oxidized aniline polymers), filter hot through a glass frit.[3]

-

Cooling: Allow to cool to Room Temperature (RT) slowly.

-

Observation: If droplets form (oiling out), reheat and add 1 mL of Ethanol to increase polarity, then cool again.

-

-

Crystallization: Place at -20°C overnight.

-

Isolation: Filter cold. Wash with cold Pentane .[3]

Method B: Hydrochloric Salt Formation (Recommended for Oils)

Use this if your crude is an oil.[3] This converts the liquid amine into a high-melting solid salt.[1][2]

-

Dissolution: Dissolve 5.0 g of crude oil in 20 mL of Diethyl Ether or MTBE .

-

Acidification: Dropwise add 4M HCl in Dioxane (or ethereal HCl) with vigorous stirring.

-

Isolation: Filter the solid.

-

Recrystallization of Salt:

-

Dissolve the crude salt in minimal boiling Isopropanol (IPA) .

-

Add Acetone until slight turbidity appears (cloud point).

-

Cool to 4°C. The HCl salt will crystallize as bright white needles [3].

-

Troubleshooting & FAQs

Q1: The product "oils out" (forms a liquid layer at the bottom) instead of crystallizing. Why?

A: This is common with tert-butyl anilines.[1][2][3] The bulky alkyl group disrupts crystal packing, lowering the melting point. Fix:

-

Seeding: Save a tiny speck of crude solid and add it to the oiling solution when it reaches RT.

-

Trituration: Scratch the glass side of the flask vigorously with a glass rod.

-

Solvent Switch: Switch to Method B (Salt Formation) . Salts have much higher lattice energy and rarely oil out.

Q2: My product turned pink/red during heating.

A: Anilines are sensitive to oxidation, turning into colored azo/nitroso compounds.[3] The sulfur atom can also oxidize to a sulfoxide. Fix:

-

Perform the recrystallization under an inert atmosphere (

or Ar).[3] -

Add a pinch of Sodium Hydrosulfite (

) to the aqueous phase if using an EtOH/Water mixture; it acts as a reducing agent to prevent color formation [4].[3]

Q3: Can I use water as a solvent?

A: No. The tert-butyl-thio group makes the molecule extremely hydrophobic.[1][2] It will not dissolve in water, even at boiling. Water can only be used as an anti-solvent (added to an ethanol solution to force precipitation).[3]

Q4: How do I remove the sulfur smell?

A: Thioethers often carry trace thiol impurities (rotten egg smell).[3] Fix: Wash the initial organic layer (before recrystallization) with 1M NaOH to remove unreacted thiols, followed by a Bleach (Hypochlorite) wash for glassware to oxidize residual stench.[3]

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[3] Longman Scientific & Technical, 1989.[3] (Standard protocols for amine derivatization and salt formation).

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.[1][2][3] (Principles of solvate formation with amines). [1][2][3]

-

Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed.[3] Butterworth-Heinemann, 2013.[1][2][3] (Specific data on purification of aniline salts).

-

Anderson, N. G. Practical Process Research & Development. Academic Press, 2012.[3] (Industrial techniques for preventing aniline oxidation). [1][2][3]

Sources

- 1. CAS 769-92-6: 4-tert-Butylaniline | CymitQuimica [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. PubChemLite - 4-(tert-butylsulfanyl)-2-methylaniline (C11H17NS) [pubchemlite.lcsb.uni.lu]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103319424A - Synthesis method of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazine-5(4H)-one - Google Patents [patents.google.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. athabascau.ca [athabascau.ca]

storage stability and degradation of 4-(Tert-butylsulfanyl)-2-methylaniline

Technical Support Center: Storage Stability & Degradation Guide Subject: 4-(Tert-butylsulfanyl)-2-methylaniline CAS Registry Number: 72072-16-3 (Analogous/Generic Reference) Document ID: TS-GUIDE-TBMA-04

Executive Summary

Welcome to the Technical Support Center. This guide addresses the stability profile of 4-(Tert-butylsulfanyl)-2-methylaniline , a specialized intermediate featuring two reactive centers: an electron-rich aniline moiety and a tert-butyl thioether group.

As a Senior Application Scientist, I must emphasize that while the tert-butyl group provides steric protection against rapid degradation compared to linear alkyl sulfides, this molecule remains susceptible to oxidative decomposition and photochemical degradation . The protocols below are designed to mitigate these specific pathways.

Part 1: Critical Storage Protocols

To maintain >98% purity over extended periods (6-12 months), you must control three variables: Oxygen , Light , and Temperature .

| Variable | Protocol | Scientific Rationale |

| Atmosphere | Argon or Nitrogen Flush (Required) | The thioether sulfur (-S-) is a "soft" nucleophile prone to oxidation by atmospheric oxygen to sulfoxides ( |

| Container | Amber Glass / Foil Wrap | Aniline derivatives undergo photo-induced radical coupling (browning) when exposed to UV/Vis light. Amber glass cuts UV transmission; foil provides total occlusion. |

| Temperature | +2°C to +8°C (Refrigerated) | Low temperature kinetically inhibits the Arrhenius-driven oxidation rates. While the tert-butyl group adds stability, room temperature storage accelerates sulfoxide formation. |

| Desiccant | Store with Silica Gel | While the thioether is hydrolytically stable, moisture can promote protonation or facilitate surface-mediated oxidation on the glass interface. |

Part 2: Degradation Pathways & Mechanism

The degradation of 4-(Tert-butylsulfanyl)-2-methylaniline is not random; it follows specific chemical trajectories. Understanding these allows you to identify impurities in your LC-MS data.

Primary Degradation: Sequential S-Oxidation

The sulfur atom is the "Achilles' heel" of this molecule. Even mild oxidants (air, peroxides in solvents) will convert the Sulfide to a Sulfoxide , and eventually to a Sulfone .

Secondary Degradation: N-Oxidation & Dimerization

The aniline nitrogen, while sterically hindered by the ortho-methyl group, can still undergo radical oxidation, leading to colored "azo" species (responsible for sample browning).

Visualizing the Pathway:

Figure 1: Sequential oxidation pathway. The transition from Sulfide to Sulfoxide is the most common storage issue.

Part 3: Troubleshooting & FAQs

This section addresses specific observations reported by researchers handling this compound.

Q1: My sample has turned from pale yellow to dark brown/red. Is it still usable?

Diagnosis: Photochemical Oxidation (Browning).

-

Cause: Exposure to light has triggered the formation of p-benzoquinone imines or azo-coupling products. This is typical for anilines (like o-toluidine derivatives).

-

Impact: The color change often represents <1% chemical impurity but indicates compromised integrity.

-

Action: Run an LC-MS. If the parent peak is >95%, you may purify via a short silica plug (eluting with Hexane/EtOAc). If <90%, discard.

-

Prevention: Always wrap vials in aluminum foil during benchtop handling.

Q2: I see a new peak in LC-MS with Mass M+16. What is it?

Diagnosis: S-Oxidation (Sulfoxide Formation). [1][2]

-

Cause: The tert-butyl sulfide has oxidized to the sulfoxide (

). This frequently happens if the compound was dissolved in a solvent containing peroxides (e.g., old THF or ether). -

Action: This transformation is often irreversible in biological assays (sulfoxides have different H-bond properties).

-

Prevention: Use only anhydrous, peroxide-free solvents and degas buffers before use.

Q3: Can I store this compound in DMSO stock solutions at -20°C?

Diagnosis: Solvent Compatibility Risk.

-

Technical Insight: DMSO is a mild oxidant (Swern oxidation mechanism). While generally safe at -20°C, freeze-thaw cycles introduce moisture and oxygen.

-

Recommendation: Yes, but limiting freeze-thaw cycles is critical. Aliquot the stock solution into single-use vials. Flush the headspace with Argon before freezing.

-

Warning: Avoid storing in alcohols (Methanol/Ethanol) for long periods if trace acids are present, as this can promote salt formation or esterification-like side reactions.

Q4: The compound is not dissolving in water. Should I heat it?

Diagnosis: Solubility Misconception.

-

Cause: The tert-butyl and methyl groups make this molecule highly lipophilic (hydrophobic).

-

Action: Do NOT heat aqueous suspensions aggressively, as this promotes hydrolysis/oxidation.

-

Solution: Dissolve in DMSO or Ethanol first, then dilute into the aqueous buffer. Alternatively, convert it to the Hydrochloride salt (using 1M HCl in ether) to drastically improve water solubility.

Part 4: Analytical Validation

Use these parameters to validate the integrity of your material before starting critical experiments.

| Method | Checkpoint | Acceptance Criteria |

| HPLC/LC-MS | Purity | >98% Area . Look for impurities at RRT (Relative Retention Time) ~0.8 (Sulfoxide is more polar) and ~1.2 (Dimer is less polar). |

| 1H NMR | t-Butyl Signal | A sharp singlet at ~1.3 ppm (9H). If this peak splits or shifts downfield (to ~1.5 ppm), it indicates oxidation to sulfoxide. |

| 1H NMR | Methyl Signal | Singlet at ~2.1-2.2 ppm (3H). Broadening here suggests N-oxidation or salt formation. |

| Visual | Appearance | Colorless to Pale Yellow Oil/Solid. Red/Brown indicates degradation. |

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-tert-Butylaniline (Analogous Aniline Stability). Retrieved from

-

Shimizu, M., et al. (1997). Oxidation of sulfides to sulfoxides with 3-aryl-2-tert-butyloxaziridines. Journal of Chemical Research. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-(Methylthio)aniline (Thioether Analog). Retrieved from

-

Ataman Chemicals. (2024). Technical Data: o-Toluidine Stability and Storage. Retrieved from

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: N-Methyl aniline (Storage Protocols). Retrieved from

Sources

A Senior Application Scientist's Guide to the NMR Spectral Data of 4-(Tert-butylsulfanyl)-2-methylaniline: A Predictive and Comparative Analysis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 4-(tert-butylsulfanyl)-2-methylaniline. In the absence of direct experimental spectra in publicly available databases, this guide leverages expert knowledge and comparative data from structurally similar compounds to predict and interpret the NMR spectra of the target molecule. This approach mirrors the real-world challenges scientists often face and demonstrates a robust methodology for structural confirmation.

The Subject Molecule: 4-(Tert-butylsulfanyl)-2-methylaniline

Our focus is on 4-(tert-butylsulfanyl)-2-methylaniline, a substituted aniline with key functional groups that influence its electronic and structural properties. The presence of an amino group, a methyl group, and a tert-butylsulfanyl group on the aromatic ring leads to a distinct NMR fingerprint. Understanding this fingerprint is crucial for its identification and for predicting its reactivity and interactions in various chemical and biological systems.

Caption: Molecular structure of 4-(tert-butylsulfanyl)-2-methylaniline.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-(tert-butylsulfanyl)-2-methylaniline is based on the analysis of substituent effects on the aniline ring and comparison with analogous compounds. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for 4-(Tert-butylsulfanyl)-2-methylaniline

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH ₃*)₃ | ~1.3 | s | 9H |

| Ar-CH₃ | ~2.2 | s | 3H |

| -NH₂ | ~3.6 (broad) | s | 2H |

| Ar-H (H-6) | ~6.7 | d | 1H |

| Ar-H (H-5) | ~7.1 | dd | 1H |

| Ar-H (H-3) | ~7.2 | d | 1H |

In-depth Interpretation of Predicted ¹H NMR Spectrum:

-

Tert-butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.3 ppm.[1] This is a characteristic signal for a tert-butyl group attached to a sulfur atom, which provides a relatively shielded environment.

-

Methyl Protons (Ar-CH₃): The three protons of the methyl group on the aromatic ring will also produce a singlet, predicted to be around 2.2 ppm. Its position is influenced by the electron-donating nature of the amino group and the ortho-relationship to it.

-

Amino Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet around 3.6 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of amine protons can be highly variable depending on the solvent and concentration.[2]

-

Aromatic Protons (Ar-H):

-

H-6: This proton is ortho to the electron-donating amino group and meta to the tert-butylsulfanyl group. It is expected to be the most shielded aromatic proton, appearing as a doublet around 6.7 ppm due to coupling with H-5.

-

H-5: This proton is meta to both the amino and methyl groups and ortho to the tert-butylsulfanyl group. It will appear as a doublet of doublets around 7.1 ppm, being split by both H-6 and H-3.

-

H-3: This proton is meta to the amino group and ortho to the methyl group, and para to the tert-butylsulfanyl group. It is expected to be the most deshielded aromatic proton, appearing as a doublet around 7.2 ppm due to coupling with H-5. The alkylthio group is generally considered to be weakly electron-withdrawing in simple aniline systems, which would contribute to the deshielding of the ortho and para protons.[3]

-

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 4-(Tert-butylsulfanyl)-2-methylaniline

| Carbon | Predicted Chemical Shift (ppm) |

| -C(CH₃)₃ | ~45 |

| -C(CH₃)₃ | ~31 |

| Ar-CH₃ | ~17 |

| Ar-C-NH₂ (C-1) | ~144 |

| Ar-C-CH₃ (C-2) | ~124 |

| Ar-CH (C-3) | ~133 |

| Ar-C-S (C-4) | ~129 |

| Ar-CH (C-5) | ~127 |

| Ar-CH (C-6) | ~116 |

In-depth Interpretation of Predicted ¹³C NMR Spectrum:

-

Tert-butyl Carbons: The quaternary carbon of the tert-butyl group is predicted to be around 45 ppm, while the three equivalent methyl carbons will resonate at approximately 31 ppm.[1]

-

Methyl Carbon: The carbon of the methyl group on the aromatic ring is expected to have a chemical shift of about 17 ppm.

-

Aromatic Carbons:

-

C-1 (C-NH₂): This carbon, directly attached to the nitrogen of the amino group, will be significantly deshielded and is predicted to appear around 144 ppm.

-

C-2 (C-CH₃): The carbon bearing the methyl group is predicted to be at approximately 124 ppm.

-

C-3: This aromatic CH carbon is anticipated to be around 133 ppm.

-

C-4 (C-S): The carbon attached to the sulfur atom will have a chemical shift of about 129 ppm.

-

C-5: This aromatic CH carbon is predicted to be at approximately 127 ppm.

-

C-6: Being ortho to the strong electron-donating amino group, this carbon will be the most shielded aromatic carbon, with a predicted chemical shift of around 116 ppm.

-

Comparative Analysis with Structurally Similar Compounds

To enhance the confidence in our predicted spectral data, we will compare it with the experimental data of three closely related molecules: 2-methyl-4-(methylthio)aniline, 4-tert-butylaniline, and 2-butylthioaniline.

Comparison with 2-Methyl-4-(methylthio)aniline

This is the closest analog, differing only by a methyl group instead of a tert-butyl group on the sulfur atom.

Table 3: ¹H and ¹³C NMR Data Comparison

| Group | 4-(Tert-butylsulfanyl)-2-methylaniline (Predicted) | 2-Methyl-4-(methylthio)aniline (Experimental)[4] |

| ¹H NMR (ppm) | ||

| -S-Alkyl | ~1.3 (s, 9H) | 2.44 (s, 3H) |

| Ar-CH₃ | ~2.2 (s, 3H) | 2.18 (s, 3H) |

| -NH₂ | ~3.6 (broad s, 2H) | 3.52 (broad s, 2H) |

| Ar-H | ~6.7 (d, 1H), ~7.1 (dd, 1H), ~7.2 (d, 1H) | 6.66 (d, 1H), 7.08-7.12 (m, 2H) |

| ¹³C NMR (ppm) | ||

| -S-Alkyl | ~45 (-C-), ~31 (-CH₃) | 18.8 (-CH₃) |

| Ar-CH₃ | ~17 | 17.3 |

| Aromatic C | ~144, 124, 133, 129, 127, 116 | 143.1, 123.3, 132.1, 128.7, 125.9, 115.7 |

The excellent correlation between the predicted values for our target molecule and the experimental data for its methylthio analog provides strong support for our assignments. The primary difference lies in the signals for the alkylthio group, as expected.

Comparison with 4-tert-butylaniline and 2-butylthioaniline

These compounds help to further refine our predictions for the tert-butyl group and the influence of an alkylthio substituent.

Table 4: Comparative ¹H and ¹³C NMR Data

| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |

| 4-tert-butylaniline[5][6] | ~1.2 (s, 9H, -C(CH₃)₃), ~3.6 (broad s, 2H, -NH₂), ~6.6 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H) | ~34 (-C-), ~31 (-CH₃), ~144 (C-NH₂), ~139 (C-tBu), ~126 (Ar-CH), ~114 (Ar-CH) |

| 2-butylthioaniline[3] | ~7.21 (d, 1H, Ar-H ortho to -SBu), ~7.00 (t, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~6.6 (t, 1H, Ar-H) | ~134.5 (C ortho to -SBu) |

The data from 4-tert-butylaniline confirms the expected chemical shifts for the tert-butyl group. The data from 2-butylthioaniline highlights the deshielding effect of the alkylthio group on the ortho aromatic proton.[3]

Experimental Protocol for NMR Data Acquisition

For researchers wishing to acquire experimental data for 4-(tert-butylsulfanyl)-2-methylaniline, the following general protocol is recommended.

Caption: A generalized workflow for acquiring NMR spectral data.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-(tert-butylsulfanyl)-2-methylaniline. By leveraging established principles of NMR spectroscopy and making informed comparisons with structurally related compounds, we have constructed a detailed and reliable spectral interpretation. This approach underscores the power of predictive analysis in the absence of direct experimental data and serves as a valuable resource for researchers in the fields of chemistry and drug discovery. The provided experimental protocol offers a clear roadmap for obtaining empirical data to validate these predictions.

References

-

ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Retrieved February 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I. Retrieved February 14, 2026, from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved February 14, 2026, from [Link]

- Yonemoto, T., Reilly, C. A., & Schneider, W. G. (1965). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Journal of Chemistry, 43(4), 959-967.

Sources

GC-MS Characterization of 4-(Tert-butylsulfanyl)-2-methylaniline: A Comparative Technical Guide

Executive Summary

The characterization of 4-(tert-butylsulfanyl)-2-methylaniline (MW: 195.32 Da) presents a specific analytical challenge due to the competing factors of volatility and thermal lability. While the aniline core suggests amenability to Gas Chromatography (GC), the tert-butyl-sulfur bond is prone to thermal cleavage (retro-ene reaction) within hot injection ports, potentially leading to misidentification of the parent molecule as its thiol degradation product.

This guide objectively compares three characterization workflows: Direct Injection GC-MS , Derivatized GC-MS , and LC-MS/MS . It provides field-proven protocols to distinguish between instrument-induced artifacts and true metabolic/synthetic byproducts.

Part 1: Structural Context & Mechanistic Hypothesis

Understanding the fragmentation behavior of this molecule requires analyzing its two distinct functional moieties: the 2-methylaniline core and the 4-tert-butylthio ether.

The Thermal Lability Trap

Unlike simple alkyl anilines, tert-butyl thioethers possess a weak C-S bond. In a standard GC inlet (

-

Thermal Degradation: The molecule undergoes a retro-ene elimination of isobutene (

), converting the parent ( -

EI Fragmentation: Even if the molecule survives the inlet, Electron Ionization (70 eV) induces a similar loss of the tert-butyl group to generate the base peak.

Critical Insight: A high abundance of

Part 2: Methodological Comparison

The following table contrasts the three primary workflows for characterizing this compound.

| Feature | Method A: Direct GC-MS | Method B: TFA-Derivatized GC-MS | Method C: LC-MS (ESI) |

| Primary Utility | Rapid screening of raw synthesis materials. | Confirmation of amine functionality & thermal stabilization. | Quantitation in biological matrices (plasma/microsomes). |

| Thermal Risk | High (False positives for thiol). | Medium (Derivatization lowers BP, but S-tBu remains labile). | None (Ambient temperature ionization). |

| Key Ion ( | 139 (Base), 195 (Weak | 291 ( | 196 ( |

| Sensitivity | Moderate (ng on column). | High (Improved peak shape). | Very High (pg/mL). |

| Prep Time | < 15 mins (Dilute & Shoot).[1][2] | 45-60 mins. | < 15 mins. |

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Direct GC-MS (Minimizing Degradation)

Goal: Detect the intact parent ion (

-

Inlet Conditions: Use a Cold On-Column (COC) or Programmable Temperature Vaporizer (PTV) inlet.

-

Start:

(0.1 min). -

Ramp:

to -

Why: Transfers the analyte to the column before thermal degradation can occur.

-

-

Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

-

Flow: Helium @ 1.2 mL/min (Constant Flow).

-

-

Oven Program:

-

(hold 1 min)

-

(hold 1 min)

-

MS Source:

(Keep source cooler than standard

Protocol B: TFA-Derivatization (Structural Confirmation)

Goal: Shift the mass to confirm the aniline nitrogen and improve volatility.

-

Reaction:

-

Take 1 mg sample in 1 mL Dichloromethane (DCM).

-

Add 50 µL Trifluoroacetic Anhydride (TFAA) .

-

Add 10 µL Pyridine (catalyst/base).

-

Incubate at

for 20 mins.

-

-

Workup: Evaporate to dryness under

; reconstitute in Ethyl Acetate. -

Result: The amine hydrogen is replaced by a trifluoroacetyl group (

).-

New MW:

. -

Diagnostic Shift: If the peak shifts by +96 Da, the primary amine is confirmed intact.

-

Part 4: Fragmentation Analysis (EI Spectrum)

The following analysis assumes Electron Ionization (70 eV).

Molecular Ion ( )

-

195: The radical cation

-

Observation: Typically 5-20% relative abundance. If absent, suspect thermal degradation in the inlet.

The Base Peak (McLafferty-Like Rearrangement)

-

139: Loss of Isobutene (

-

Mechanism:[3][4] The sulfur atom induces a hydrogen abstraction from the tert-butyl group, followed by cleavage of the C-S bond. This generates the 2-methyl-4-mercaptoaniline radical cation.

-

Equation:

.

Minor Fragments

-

180: Loss of Methyl radical (

-

124: Loss of Methyl from the mercapto-aniline core (

Part 5: Visualization

Diagram 1: Comparative Analytical Workflow

This flow logic ensures the researcher selects the correct method based on their specific data requirement (Purity vs. Stability).

Caption: Decision matrix for selecting the optimal characterization method based on analytical goals and thermal stability constraints.

Diagram 2: Fragmentation Pathway (EI Mechanism)

Visualizing the dominant loss of the tert-butyl group, which is the spectral fingerprint of this molecule.

Caption: The dominant EI fragmentation pathway involving the loss of isobutene to form the thiol radical cation.

References

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of 4-tert-Butylaniline (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[5] [Link]

- Roboz, J. (2013). Introduction to Mass Spectrometry: Instrumentation and Techniques. Interscience Publishers.

- Sparkman, O. D. (2019). Mass Spectrometry Desk Reference. Global View Publishing. (Reference for "Ortho Effect" and Retro-Ene rearrangements in MS).

Sources

A Comparative Guide to the FTIR Spectral Features of 4-(Tert-butylsulfanyl)-2-methylaniline

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for 4-(Tert-butylsulfanyl)-2-methylaniline. In the absence of a published reference spectrum for this specific compound, this document employs a comparative methodology, leveraging spectral data from structurally analogous molecules and established vibrational frequency correlations. This approach not only predicts the spectral characteristics but also provides researchers, scientists, and drug development professionals with a robust framework for interpreting the spectra of similarly complex substituted anilines.

Deconstructing the Molecule: A Vibrational Perspective

The structure of 4-(Tert-butylsulfanyl)-2-methylaniline incorporates several distinct functional groups, each contributing characteristic absorption bands to its infrared spectrum. Understanding these individual components is paramount to accurately assigning the full spectrum.

-

Primary Aromatic Amine (-NH₂): The amine group attached to the benzene ring is a primary amine. It will exhibit characteristic N-H stretching and bending vibrations. Primary amines are distinguished by two N-H stretching bands, corresponding to asymmetric and symmetric stretching modes[1][2].

-

Substituted Benzene Ring: The 1,2,4-trisubstituted aromatic ring gives rise to C-H stretching, C=C in-ring stretching, and out-of-plane (oop) C-H bending vibrations. The pattern of the "oop" bands in the fingerprint region is often diagnostic of the substitution pattern[3].

-

Aliphatic Groups (-CH₃ and -C(CH₃)₃): The methyl and tert-butyl groups will produce characteristic aliphatic C-H stretching and bending absorptions. These are typically found just below 3000 cm⁻¹[4].

-

Thioether Linkage (Aryl-S-Alkyl): The C-S bond provides a weaker absorption in the fingerprint region. Its identification can be challenging due to overlap with other vibrations, but its presence is a key structural feature.

Predicted FTIR Spectrum and Peak Assignments

Based on the analysis of its functional groups and comparison with reference data for similar compounds, the predicted FTIR peaks for 4-(Tert-butylsulfanyl)-2-methylaniline are summarized below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale & Comparative Notes |

| 3480 - 3420 | Medium | N-H Asymmetric Stretch | Primary aromatic amines show two distinct N-H stretching bands. Aniline itself shows this peak around 3442 cm⁻¹[1][5]. The position is sensitive to substitution and solvent effects[6]. |

| 3390 - 3340 | Medium | N-H Symmetric Stretch | This second N-H stretching band in primary amines typically appears at a lower frequency than the asymmetric stretch[7][8]. For aniline, it is observed at 3360 cm⁻¹[5]. |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Stretching of C-H bonds on the benzene ring characteristically occurs above 3000 cm⁻¹[4]. |

| 2980 - 2860 | Strong | Aliphatic C-H Stretch | These absorptions arise from the methyl and tert-butyl groups. The presence of multiple peaks in this region is expected due to symmetric and asymmetric stretching of the CH₃ groups. |

| 1630 - 1600 | Strong | N-H Bending (Scissoring) | This is a characteristic and strong absorption for primary amines[1][5]. It can sometimes be mistaken for a C=C stretch, but its intensity and position are typical for the NH₂ scissoring mode. |

| 1600 - 1580 | Medium-Variable | Aromatic C=C Ring Stretch | Aromatic rings typically show a pair of C=C stretching bands in this region. This peak may sometimes overlap or appear as a shoulder on the N-H bending peak[4]. |

| 1520 - 1470 | Medium-Strong | Aromatic C=C Ring Stretch | The second characteristic C=C ring stretching band. |

| 1470 - 1440 | Medium | Aliphatic C-H Bending | Asymmetric bending (deformation) of the methyl and tert-butyl groups. |

| 1380 - 1360 | Medium-Weak | Aliphatic C-H Bending | Symmetric bending of the methyl groups. The tert-butyl group often shows a characteristic doublet in this area. |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | The C-N stretching vibration in aromatic amines is typically strong and falls within this range[1][5][7]. This is a key indicator of the amine group's connection to the benzene ring. |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane (oop) Bending | The specific pattern of these strong bands is highly diagnostic of the benzene ring's substitution pattern. For a 1,2,4-trisubstituted ring, one or two strong bands are expected in this region. |

| 700 - 600 | Weak-Medium | C-S Stretch | The carbon-sulfur stretching vibration is known to be weak and occurs in the low-frequency fingerprint region. Its identification requires careful comparison with reference compounds lacking the sulfur linkage. |

Comparative Analysis with Structurally Related Compounds

To refine our predictions, we can compare the expected spectrum of our target molecule with the known spectral features of its core components: 2-methylaniline and 4-tert-butylaniline.

| Vibrational Mode | 2-Methylaniline (o-Toluidine) | 4-tert-Butylaniline | Predicted 4-(Tert-butylsulfanyl)-2-methylaniline |

| N-H Asymmetric Stretch | ~3470 cm⁻¹ | ~3450 cm⁻¹ | ~3450 cm⁻¹ |

| N-H Symmetric Stretch | ~3390 cm⁻¹ | ~3360 cm⁻¹ | ~3370 cm⁻¹ |

| Aromatic C-N Stretch | ~1270 cm⁻¹ | ~1260 cm⁻¹ | ~1280 cm⁻¹ |

| Key Feature | Combines features of a primary amine and a methyl-substituted benzene ring[9]. | Shows strong aliphatic C-H stretches from the bulky tert-butyl group[10]. | A composite spectrum combining features of both, with the addition of a weak C-S stretch and potentially shifted aromatic bending modes due to the 1,2,4-trisubstitution pattern. |

This comparison demonstrates that the core aniline vibrational modes remain consistent. The introduction of the tert-butylsulfanyl group is expected to primarily add the characteristic aliphatic C-H absorptions of the tert-butyl group and the elusive C-S stretch, while also defining the specific pattern of the C-H out-of-plane bending vibrations due to the final 1,2,4-trisubstitution.

Experimental Protocol for High-Fidelity FTIR Analysis

Acquiring a reliable FTIR spectrum is critical for accurate structural elucidation. The following protocol outlines a self-validating system for analyzing liquid or solid aniline derivatives using an Attenuated Total Reflectance (ATR) accessory, which is ideal for its minimal sample preparation and high reproducibility.

Methodology: ATR-FTIR Spectroscopy

-

Instrument Preparation & Verification:

-

Rationale: Ensures the instrument is performing optimally and is free from atmospheric interference.

-

Procedure: Purge the spectrometer's optical bench with dry nitrogen or air for at least 30 minutes to minimize water vapor and CO₂ interference. Run a performance qualification (PQ) test using a certified polystyrene standard to verify wavenumber accuracy.

-

-

ATR Crystal Cleaning:

-

Rationale: Prevents cross-contamination from previous samples and ensures a clean surface for analysis.

-

Procedure: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) using a lint-free swab. Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

Rationale: This is the most critical step for data integrity. The background spectrum measures the instrument's response, the ATR crystal, and the ambient atmosphere. This signal is subtracted from the sample spectrum to yield the true absorbance of the sample.

-

Procedure: With the clean, empty ATR crystal in place, collect a background spectrum. A typical setting is the co-addition of 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Rationale: Ensures good contact between the sample and the ATR crystal, which is essential for a strong, high-quality signal.

-

Procedure:

-

For Liquids: Place a single drop of the neat liquid onto the center of the ATR crystal.

-

For Solids: Place a small amount of the solid powder onto the crystal and apply consistent pressure using the ATR's built-in clamp to ensure intimate contact.

-

-

-

Sample Spectrum Acquisition:

-

Rationale: Collects the infrared spectrum of the sample itself.

-

Procedure: Using the same acquisition parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.

-

-

Data Processing and Analysis:

-

Rationale: Corrects for instrumental artifacts and prepares the spectrum for interpretation.

-

Procedure: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply an ATR correction (if available and necessary for library searching) and perform peak picking to identify the precise wavenumbers of the absorption bands.

-

-

Post-Analysis Cleaning:

-

Rationale: Prepares the instrument for the next user.

-

Procedure: Thoroughly clean the sample from the ATR crystal using the appropriate solvent and swabs as described in Step 2.

-

Caption: ATR-FTIR Experimental Workflow Diagram.

Conclusion

The FTIR spectrum of 4-(Tert-butylsulfanyl)-2-methylaniline is predicted to be rich in information, displaying characteristic bands for its primary aromatic amine, 1,2,4-trisubstituted benzene ring, aliphatic moieties, and thioether linkage. The key identifying features will be the pair of N-H stretching bands (3480-3340 cm⁻¹), a strong N-H bend (~1620 cm⁻¹), a strong aromatic C-N stretch (~1280 cm⁻¹), and strong aliphatic C-H stretches just below 3000 cm⁻¹. While the C-S stretch is weak, its suspected presence in the 700-600 cm⁻¹ region, combined with the specific pattern of C-H out-of-plane bending bands, provides a complete and unique spectral fingerprint for this molecule. This comparative and protocol-driven guide offers a reliable foundation for the empirical analysis and structural confirmation of this and related compounds.

References

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chemistry LibreTexts. [Link]

-

LibreTexts. (2019). 25.5 Spectroscopic Properties. Chemistry LibreTexts. [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

- Illinois State University. (2015). Infrared Spectroscopy.

-

Huang, C., et al. (2017). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY catalyst. ResearchGate. [Link]

-

Wikipedia. (n.d.). Amine. [Link]

-

Liu, G., et al. (2001). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. PubMed. [Link]

-

International Journal of Academic Research and Development. (2020). Study of the composition of amines using IR spectroscopy. [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of binary liquid mixtures: benzyl alcohol þ aniline (a),.... [Link]

-

PubChemLite. (n.d.). 4-(tert-butylsulfanyl)-2-methylaniline (C11H17NS). [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

ChemBK. (n.d.). 2-methylaniline. [Link]

-

NIST. (n.d.). 4-t-Butylbenzeneamine. NIST WebBook. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. allreviewjournal.com [allreviewjournal.com]

- 6. Studies on the hydrogen bonding of aniline's derivatives by FT-IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chembk.com [chembk.com]

- 10. 4-t-Butylbenzeneamine [webbook.nist.gov]

A Senior Application Scientist's Guide to the Elemental Analysis Validation of 4-(Tert-butylsulfanyl)-2-methylaniline

< <

An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. For intermediates like 4-(Tert-butylsulfanyl)-2-methylaniline, a compound with potential applications in medicinal chemistry, confirming its elemental composition is a foundational step in ensuring purity, identity, and consistency. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the validation of elemental analysis for this specific molecule. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare this classical technique with modern orthogonal methods.

The Critical Role of Elemental Analysis

Elemental analysis, a cornerstone of analytical chemistry, provides the empirical formula of a pure organic compound by determining the mass fractions of its constituent elements.[1][2] For a novel compound like 4-(Tert-butylsulfanyl)-2-methylaniline (C₁₁H₁₇NS), this technique is indispensable for:

-

Structural Confirmation: Verifying that the synthesized molecule has the expected elemental composition.

-

Purity Assessment: Deviations from the theoretical elemental percentages can indicate the presence of impurities, such as residual solvents or starting materials.[3][4]

-

Quality Control: Ensuring batch-to-batch consistency in manufacturing processes.

The molecular formula C₁₁H₁₇NS dictates the following theoretical elemental composition:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 11 | 132.121 | 67.66 |

| Hydrogen (H) | 1.008 | 17 | 17.136 | 8.78 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.17 |

| Sulfur (S) | 32.065 | 1 | 32.065 | 16.42 |

| Total | 195.329 | 100.00 |

Elemental Analysis by Combustion: A Validated Protocol

The most common and reliable method for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is combustion analysis.[1][5][6] This technique involves the complete combustion of the sample in a high-temperature, oxygen-rich environment, converting the elements into their respective gaseous oxides (CO₂, H₂O, N₂, SO₂).[6][7] These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[8]

Experimental Workflow

A robust elemental analysis workflow is crucial for obtaining accurate and reproducible results. The following diagram illustrates the key steps involved:

Caption: Workflow for the elemental analysis of 4-(Tert-butylsulfanyl)-2-methylaniline via combustion.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the analytical data, the method must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[9] A well-designed validation study provides objective evidence that the method is fit for its intended purpose.

The logical flow of the validation process is depicted below:

Caption: Logical framework for the validation of an analytical method.

The following table summarizes the key validation parameters, their acceptance criteria, and hypothetical (but realistic) experimental results for the elemental analysis of 4-(Tert-butylsulfanyl)-2-methylaniline.

| Validation Parameter | Experimental Approach | Acceptance Criteria | Hypothetical Results |

| Accuracy | Analysis of a certified reference material (e.g., sulfanilamide) and calculation of percent recovery. | 98.0% - 102.0% recovery | C: 99.5%, H: 100.2%, N: 99.8%, S: 100.5% |

| Precision (Repeatability) | Six replicate analyses of a single homogeneous sample of 4-(Tert-butylsulfanyl)-2-methylaniline on the same day, by the same analyst, on the same instrument. | Relative Standard Deviation (RSD) ≤ 0.3% | C: 0.15%, H: 0.20%, N: 0.12%, S: 0.25% |

| Precision (Intermediate) | Analysis of the same sample on different days, by different analysts, and on different instruments (if available). | RSD ≤ 0.5% | C: 0.25%, H: 0.30%, N: 0.22%, S: 0.35% |

| Specificity | Analysis of a blank (empty tin capsule) to ensure no interfering peaks are present at the retention times of the analyte gases. | No significant peaks in the blank chromatogram. | Pass |

| Linearity | Analysis of a series of certified standards at different concentrations to demonstrate a linear relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 | r² > 0.999 for all elements |

| Range | The range is established by confirming that the method provides acceptable accuracy and precision for samples with varying elemental compositions. | Defined by the validated linearity. | The method is linear over the expected range of elemental composition. |

| Robustness | Deliberate small variations in method parameters (e.g., furnace temperature, gas flow rate) to assess the method's resilience to minor changes. | No significant impact on the results. | Pass |

Orthogonal Analytical Techniques: A Comparative Overview

While elemental analysis is a powerful tool for confirming the empirical formula, it does not provide information about the molecular structure or the presence of isomeric impurities. Therefore, it is crucial to employ orthogonal analytical techniques to build a comprehensive characterization package.

| Technique | Principle | Information Provided | Strengths for 4-(Tert-butylsulfanyl)-2-methylaniline | Limitations |

| Elemental Analysis | Combustion and detection of elemental gases. | Elemental composition and empirical formula.[3] | Confirms the presence and relative amounts of C, H, N, and S.[6] | Does not provide structural information or distinguish between isomers.[4] |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase.[10] | Purity, presence of impurities, and quantification.[11] | Excellent for assessing purity and detecting non-volatile impurities.[12] | Requires a suitable chromophore for UV detection; may not detect all impurities. |

| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight and fragmentation patterns.[13] | Confirms the molecular weight (195.11 g/mol ) and provides structural clues from fragmentation.[14][15] | Isomers may have identical mass spectra. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed structural information, including connectivity of atoms and stereochemistry.[16][17] | Unambiguously determines the chemical structure and can identify and quantify impurities.[18] | Lower sensitivity compared to MS; may require larger sample amounts. |

Conclusion

The validation of elemental analysis for 4-(Tert-butylsulfanyl)-2-methylaniline is a critical step in its chemical characterization, providing fundamental data on its composition and purity. By following a robust, self-validating protocol and adhering to established guidelines, researchers can ensure the accuracy and reliability of their results. However, it is imperative to recognize the limitations of this technique and to employ a suite of orthogonal methods, including HPLC, MS, and NMR, to achieve a complete and unambiguous understanding of this novel pharmaceutical intermediate. This multi-faceted approach embodies the principles of scientific integrity and is essential for advancing drug development programs.

References

-

Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Accessed February 14, 2026. [Link]

-

Royal Society of Chemistry. CHNS Elemental Analysers. Royal Society of Chemistry. Published April 29, 2008. [Link]

-

Wikipedia. Combustion analysis. Wikipedia. Accessed February 14, 2026. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. Accessed February 14, 2026. [Link]

-

Chen, S., Liang, H., & Han, D. Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. Separations. Accessed February 14, 2026. [Link]

-

ASTM International. ASTM E777-87(1996) - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel. ASTM International. Accessed February 14, 2026. [Link]

-

da Silva, J. C. J., et al. Determination of elemental impurities in pharmaceutical products and related matrices by ICP-based methods: a review. Analytical and Bioanalytical Chemistry, vol. 408, no. 15, 2016, pp. 3931-3948. [Link]

-

Schmidt, T. C., et al. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, vol. 101, no. 13, 2021, pp. 2007-2019. [Link]

-

ASTM International. Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse- Derived Fuel. ASTM International. Published April 1, 2023. [Link]

-

ANSI Webstore. ASTM E777-17a - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel. ANSI Webstore. Accessed February 14, 2026. [Link]

-

Malvern Panalytical. How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals. Malvern Panalytical. Published October 15, 2024. [Link]

-

Dasgupta, A., & Weng, S. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, vol. 23, no. 5, 1999, pp. 379-383. [Link]

-

AZoM. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. AZoM. Published May 6, 2021. [Link]

-

Shodex. Anilines (ODP-50 6D). Shodex HPLC Columns and Standards. Accessed February 14, 2026. [Link]

-

Spectroscopy Online. Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopy Online. Published April 1, 2016. [Link]

-

AZoM. A Look at Elemental Analysis for Organic Compounds. AZoM. Published May 6, 2021. [Link]

-

Inorganic Chemistry Frontiers. Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. Published December 21, 2021. [Link]

-

Pharmaceutical Technology. Approaching Elemental Impurity Analysis. Pharmaceutical Technology. Published February 2, 2021. [Link]

-

RSC Publishing. The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). RSC Publishing. Published December 14, 2022. [Link]

-

University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. Accessed February 14, 2026. [Link]

-

Pharmaceutical Technology. Elemental Impurity Analysis. Pharmaceutical Technology. Accessed February 14, 2026. [Link]

-

PubMed. Biological sulphur-containing compounds - Analytical challenges. PubMed. Published November 4, 2019. [Link]

-

PubChemLite. 4-(tert-butylsulfanyl)-2-methylaniline (C11H17NS). PubChemLite. Accessed February 14, 2026. [Link]

-

ResearchGate. Identification and structure elucidation by NMR spectroscopy. ResearchGate. Published January 13, 2018. [Link]

-

Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. Accessed February 14, 2026. [Link]

-

UNT Digital Library. METHODS OF ANALYZING AND TESTING COAL AND COKE. UNT Digital Library. Accessed February 14, 2026. [Link]

-

Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. Accessed February 14, 2026. [Link]

-

eScholarship. Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. eScholarship. Accessed February 14, 2026. [Link]

-

Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution. Accessed February 14, 2026. [Link]

-

PubChem. 4-tert-Butylaniline. PubChem. Accessed February 14, 2026. [Link]

-

ETH Zurich. Structure Elucidation by NMR - NMR Service. ETH Zurich. Accessed February 14, 2026. [Link]

-

PrepChem.com. Synthesis of 4-tert.-butylaniline. PrepChem.com. Accessed February 14, 2026. [Link]

-

Labinsights. Four Steps of Analysis of Elemental Impurities. Labinsights. Published May 8, 2023. [Link]

-

ResearchGate. Standard Test Method for - Ash in the Analysis Sample of Coal and Coke from Coal1. ResearchGate. Accessed February 14, 2026. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Accessed February 14, 2026. [Link]

-

University of Wisconsin-Stout. Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. University of Wisconsin-Stout. Accessed February 14, 2026. [Link]

-

Taylor & Francis. Structure elucidation – Knowledge and References. Taylor & Francis. Accessed February 14, 2026. [Link]

Sources

- 1. Combustion analysis - Wikipedia [en.wikipedia.org]

- 2. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 3. azom.com [azom.com]

- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]

- 5. mt.com [mt.com]

- 6. rsc.org [rsc.org]

- 7. measurlabs.com [measurlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. cubiclaboratories.com [cubiclaboratories.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 18. Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation [escholarship.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings